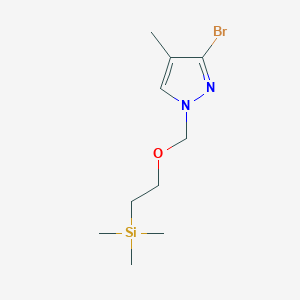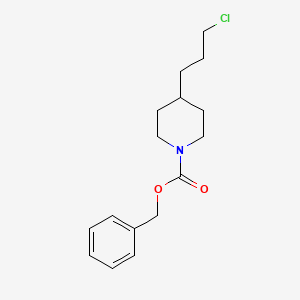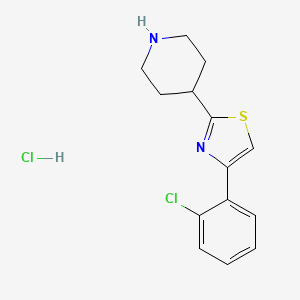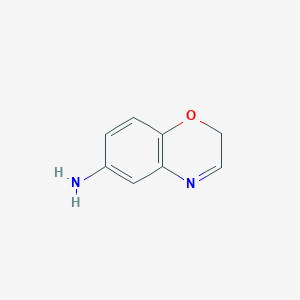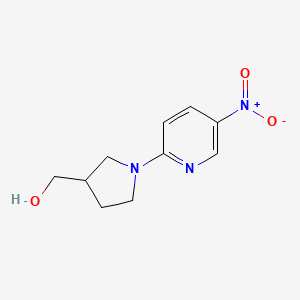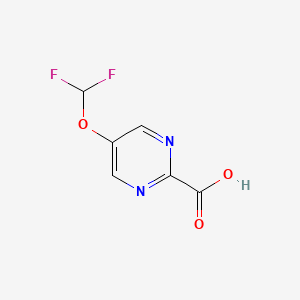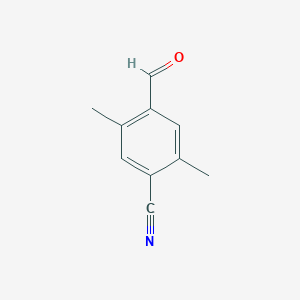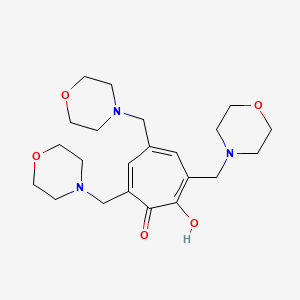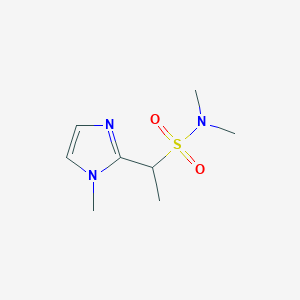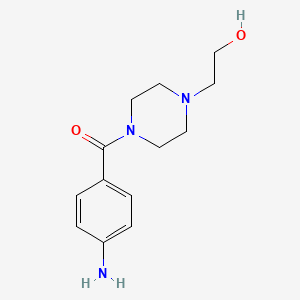
(3-(4-Methylthiazol-5-yl)phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methyl-5-thiazolyl)benzenemethanamine is an organic compound that features a thiazole ring attached to a benzene ring through a methanamine group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-5-thiazolyl)benzenemethanamine typically involves the formation of the thiazole ring followed by its attachment to the benzene ring. One common method involves the reaction of 4-methylthiazole with benzylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Methyl-5-thiazolyl)benzenemethanamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
化学反応の分析
Types of Reactions
3-(4-Methyl-5-thiazolyl)benzenemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
3-(4-Methyl-5-thiazolyl)benzenemethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 3-(4-Methyl-5-thiazolyl)benzenemethanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
4-Methylthiazole: A simpler compound with a thiazole ring and a methyl group.
Benzylamine: A compound with a benzene ring attached to an amine group.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Uniqueness
3-(4-Methyl-5-thiazolyl)benzenemethanamine is unique due to its combined structure of a thiazole ring and a benzene ring connected through a methanamine group. This unique structure imparts specific chemical and biological properties that are not present in simpler compounds like 4-methylthiazole or benzylamine.
特性
分子式 |
C11H12N2S |
|---|---|
分子量 |
204.29 g/mol |
IUPAC名 |
[3-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H12N2S/c1-8-11(14-7-13-8)10-4-2-3-9(5-10)6-12/h2-5,7H,6,12H2,1H3 |
InChIキー |
OROFSACCUKZUCB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)C2=CC=CC(=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



